Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate
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Overview
Description
Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is an organic compound with a molecular formula of C16H15BrO3 and a molecular weight of 335.19 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a benzoate ester, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves a multi-step process. The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step, and a base such as potassium carbonate (K2CO3) for the etherification step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Etherification: K2CO3
Oxidation: KMnO4
Reduction: LiAlH4
Major Products Formed
Substitution: Formation of substituted benzoates
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Scientific Research Applications
Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of the 2-methylbenzyl group, which can impart distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, stability, and interaction with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-5-3-4-6-13(11)10-20-15-8-7-12(9-14(15)17)16(18)19-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBIPGGNSTWWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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